N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 5-methyl-2-(propan-2-yl)phenol.
Formation of Intermediate: The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalytic Reactions: Using catalysts to increase reaction rates.
Purification: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-phenoxyacetamide
- N-(2,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-13(2)16-8-6-14(3)10-18(16)25-12-20(22)21-17-9-7-15(23-4)11-19(17)24-5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWAHVKEWKPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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